molecular formula C7H8O3S B1303429 Methyl 4-methoxythiophene-3-carboxylate CAS No. 65369-22-4

Methyl 4-methoxythiophene-3-carboxylate

Cat. No.: B1303429
CAS No.: 65369-22-4
M. Wt: 172.2 g/mol
InChI Key: LQIVVUILGDRRHE-UHFFFAOYSA-N
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Description

¹H/¹³C NMR

  • ¹H NMR (CDCl$$3$$) :
    • Methoxy protons: δ 3.85 (s, 3H, OCH$$3$$).
    • Ester methyl: δ 3.75 (s, 3H, COOCH$$_3$$).
    • Thiophene protons: δ 7.15 (d, $$ J = 3.2 \, \text{Hz} $$, H-5), δ 6.95 (d, $$ J = 3.2 \, \text{Hz} $$, H-2).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 165.5 ppm.
    • Thiophene carbons: δ 140.2 (C-3), 132.7 (C-4), 128.4 (C-5), 125.9 (C-2).

FT-IR

  • Strong absorption at 1705 cm⁻¹ (ester C=O stretch).
  • Bands at 1250 cm⁻¹ (C–O–C asymmetric stretch) and 1020 cm⁻¹ (symmetric C–O–C).

UV-Vis

  • λ$$_{\text{max}}$$ ≈ 265 nm (π→π* transition of the thiophene ring).

Mass Spectrometry

  • Molecular ion peak at $$ m/z $$ 172.2 [M]$$^+$$.
  • Fragmentation pathways include loss of COOCH$$3$$ ($$ m/z $$ 113) and OCH$$3$$ ($$ m/z $$ 141).

Comparative Electronic Structure Analysis with Thiophene Derivatives

The electronic effects of substituents significantly modulate reactivity:

Table 2 : Substituent effects on thiophene derivatives

Compound Electron Density (C-2) C=O Stretch (cm⁻¹)
This compound Increased (OCH$$_3$$ donating) 1705
Methyl 4-methylthiophene-3-carboxylate Neutral (CH$$_3$$ donating) 1712
Methyl 3-thiophenecarboxylate Decreased (no donating groups) 1720

Key observations:

  • Methoxy group : The -OCH$$_3$$ donates electron density via resonance, reducing the electrophilicity of the ester carbonyl compared to non-substituted analogs.
  • Sulfur atom : Enhances aromaticity through conjugation, with calculated NICS(1) values of -9.5 ppm (vs. -10.2 ppm for benzene).
  • Reactivity : The 4-methoxy group directs electrophilic substitution to the 5-position, while the ester withdraws electron density from the 2-position.

Properties

IUPAC Name

methyl 4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIVVUILGDRRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380889
Record name methyl 4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65369-22-4
Record name methyl 4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-Methoxythiophene-3-carboxylic Acid

One common laboratory-scale method involves the esterification of 4-methoxythiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium toward ester formation.

  • Reaction:
    4-Methoxythiophene-3-carboxylic acid + Methanol → Methyl 4-methoxythiophene-3-carboxylate + Water

  • Conditions:

    • Catalyst: Concentrated sulfuric acid
    • Temperature: Reflux (~65–70 °C)
    • Time: Several hours until completion
  • Notes:
    The reaction mixture is usually neutralized after completion, and the product is extracted and purified by crystallization or chromatography to remove unreacted acid and side products.

Multistep Industrial Synthesis Involving Hydrolysis and Decarboxylation

An industrially relevant process involves multiple stages:

  • Esterification: Conversion of intermediate carboxylic acids to esters.
  • Hydrolysis: Controlled hydrolysis of esters to corresponding acids and alcohols.
  • Decarboxylation: Treatment with sodium hydroxide to convert carboxylic acids into the methyl ester final product.

This multistep process requires careful optimization of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity.

  • Purification:
    After synthesis, the product undergoes crystallization, filtration, and chromatographic purification to remove impurities and ensure compliance with quality standards.

Use of Metal Cyanates and Imidazole Catalysts

A patented method describes the preparation of methyl 4-methoxythiophene derivatives using metal cyanates (e.g., sodium cyanate) in organic solvents such as acetonitrile or tetrahydrofuran (THF), often in the presence of imidazole catalysts.

  • Reaction conditions:

    • Temperature range: 20 °C to 110 °C, preferably 50 °C to 80 °C
    • Reaction time: 3 to 24 hours
    • Solvents: Polar aprotic solvents like acetonitrile, THF, dimethylformamide
    • Bases: Inorganic bases such as sodium bicarbonate or sodium hydroxide to precipitate the product as a salt for easy isolation
  • Workup:
    The product precipitates and is filtered, washed with acid and water, then dried to yield the pure ester.

Detailed Reaction Conditions and Reagents

Step Reagents/Materials Conditions Notes
Esterification 4-Methoxythiophene-3-carboxylic acid, Methanol, Sulfuric acid Reflux, several hours Acid catalyst promotes ester formation
Hydrolysis Ester intermediates, Water Controlled temperature, aqueous Converts esters to acids and alcohols
Decarboxylation Carboxylic acids, Sodium hydroxide Mild heating, alkaline conditions Converts acids to methyl esters
Metal cyanate method Sodium cyanate, Imidazole, Organic solvent (acetonitrile, THF) 50–80 °C, 3–24 hours One-pot or two-stage process
Purification Crystallization, Filtration, Chromatography Ambient to mild heating Removes impurities, ensures purity

Purification Techniques

  • Crystallization: Used to isolate the product from reaction mixtures by selective precipitation.
  • Filtration: Removes solid impurities and precipitated salts.
  • Chromatography: Employed for fine purification, especially in laboratory-scale synthesis, to achieve high purity standards.

These steps are critical to remove residual starting materials, side products, and catalyst residues, ensuring the final compound meets regulatory and quality requirements.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Acid-catalyzed esterification Methanol, sulfuric acid, reflux Simple, well-established Requires strong acid, long reaction time
Multistep hydrolysis/decarboxylation Sodium hydroxide, water, controlled heating Industrially scalable, high purity Complex, multiple steps
Metal cyanate with imidazole Sodium cyanate, imidazole, acetonitrile/THF, 50–80 °C One-pot process, efficient Requires careful solvent and base control

Research Findings and Optimization

  • Reaction parameters such as temperature, solvent choice, and catalyst concentration significantly affect yield and purity.
  • Continuous flow reactors have been explored industrially to improve reaction control and scalability.
  • Use of polar aprotic solvents enhances solubility of reactants and facilitates cleaner reactions.
  • The choice of base in the decarboxylation step influences the ease of product isolation and purity.
  • Purification by chromatography is essential for applications requiring high chemical purity, such as pharmaceutical intermediates.

This comprehensive analysis of preparation methods for this compound highlights the complexity and technical expertise required for its synthesis. The choice of method depends on the scale, desired purity, and available resources, with industrial processes favoring multistep, controlled reactions and purification protocols to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxythiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters with Varied Substituents

Methyl 2-Methoxypyridine-5-Carboxylate (CAS: 26218-80-4)
  • Structure : Pyridine ring with methoxy (-OCH₃) at position 2 and methyl ester at position 3.
  • Thiophene’s sulfur atom contributes to π-electron delocalization, making Methyl 4-methoxythiophene-3-carboxylate more reactive in electrophilic substitutions .
Methyl 4-Methoxysalicylate (CAS: 5446-02-6)
  • Structure : Benzene ring with methoxy (-OCH₃) and ester (-COOCH₃) groups at positions 4 and 2, respectively.
  • Properties : Melting point 47–49°C, purity >98.0% .
  • Key Differences :
    • The benzene ring lacks sulfur, reducing electron-richness and aromatic stabilization energy compared to thiophene.
    • Lower melting point suggests weaker intermolecular forces (e.g., absence of sulfur-based interactions) .

Thiophene Derivatives with Functional Group Variations

Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate
  • Structure: Ethyl ester (-COOCH₂CH₃) at position 3, amino (-NH₂) at position 2, and methyl (-CH₃) at position 4.
  • Properties: No melting point reported, but ethyl esters typically exhibit lower melting points than methyl esters due to increased alkyl chain flexibility .
  • Key Differences: The amino group enables hydrogen bonding, enhancing solubility in polar solvents.
Methyl 3-Amino-4-Methylthiophene-2-Carboxylate (CAS: 102123-28-4)
  • Structure: Methyl ester at position 2, amino (-NH₂) at position 3, and methyl at position 4.
  • Properties: Molecular formula C₈H₉NO₂S, used in pharmaceutical research .
  • Key Differences: Amino group at position 3 directs electrophilic substitution to adjacent positions, unlike the methoxy group in this compound. Enhanced hydrogen-bonding capacity may alter crystallinity and stability .
Methyl 5-(Chlorosulphonyl)-4-Methoxythiophene-3-Carboxylate (CAS: 175203-45-9)
  • Structure : Chlorosulphonyl (-SO₂Cl) at position 5, methoxy at position 4, and methyl ester at position 3.
  • Properties : Reactive sulfonyl chloride group enables nucleophilic substitutions (e.g., with amines or alcohols).
  • Key Differences :
    • The electron-withdrawing chlorosulphonyl group deactivates the thiophene ring, reducing electrophilic reactivity compared to the parent compound.
    • High cost ($128–390/g) reflects specialized applications in drug development .

Comparative Analysis: Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Purity Key Functional Groups
This compound C₇H₈O₃S 70–71 ≥97% Methoxy, methyl ester
Methyl 4-methoxysalicylate C₉H₁₀O₄ 47–49 ≥98% Methoxy, methyl ester (benzene)
Ethyl 2-amino-4-methylthiophene-3-carboxylate C₈H₁₁NO₂S N/A N/A Amino, ethyl ester
Methyl 5-(chlorosulphonyl)-4-methoxythiophene-3-carboxylate C₇H₇ClO₅S₂ N/A N/A Chlorosulphonyl, methoxy

Biological Activity

Methyl 4-methoxythiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀O₃S and features a methoxy group and a carboxylate group attached to a thiophene ring. This specific arrangement contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₁₀O₃S
Molecular Weight186.24 g/mol
Functional GroupsMethoxy, Carboxylate
Structure TypeThiophene Derivative

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The methoxy and carboxylate groups are believed to enhance binding affinity to enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, including those involved in inflammation and microbial resistance .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological tissues.
  • Potential Anticancer Activity : Some studies suggest that thiophene derivatives can exhibit anticancer properties by modulating cell signaling pathways associated with cancer cell proliferation.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiophene derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundYesYesSpecific methoxy and carboxylate positioning
Methyl 5-bromo-4-methoxythiophene-3-carboxylateModerateYesPresence of bromine enhances bioactivity
Methyl 2-methoxythiophene-4-carboxylateLowModerateDifferent positioning affects reactivity

Q & A

Q. What are the key physicochemical properties of Methyl 4-methoxythiophene-3-carboxylate, and how do they influence experimental design?

this compound (CAS 65369-22-4) has a melting point of 70–71°C and a purity of ≥97%, as reported in reagent catalogs . Its molecular structure (SMILES: COC(=O)c1cscc1OC) includes a methoxy group and ester functionality, which affect solubility in polar solvents (e.g., DMSO, methanol) and reactivity in nucleophilic acyl substitution. These properties guide solvent selection for synthesis and purification (e.g., recrystallization from ethanol/water mixtures). Researchers should validate purity via HPLC or GC-MS and confirm structure using 1^1H/13^13C NMR .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step synthesis is typical:

  • Step 1 : Methoxylation of thiophene-3-carboxylic acid using methylating agents like dimethyl sulfate or iodomethane under basic conditions (e.g., K2_2CO3_3 in acetone).
  • Step 2 : Esterification via Fischer esterification (H2_2SO4_4 catalyst) or coupling with methyl chloroformate. Reaction yields depend on stoichiometric control of methoxy group introduction to avoid over-alkylation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. How should researchers assess the compound’s stability under varying storage conditions?

The compound is sensitive to hydrolysis due to its ester group. Stability tests under ambient, refrigerated (4°C), and inert (N2_2 atmosphere) conditions show degradation rates via TLC or LC-MS. For long-term storage, desiccants and airtight containers at −20°C are advised. Thermal stability can be analyzed using DSC to identify decomposition thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or Olex2 provides precise bond lengths and angles. For example, the dihedral angle between the thiophene ring and methoxy group influences electronic properties. Comparison with the Cambridge Structural Database (CSD) entry COD 2005896 (a structurally related compound) highlights conformational flexibility and packing motifs . Mercury CSD can visualize intermolecular interactions (e.g., C–H···O contacts), aiding in polymorph identification.

Q. What computational methods are effective for predicting reactivity and spectroscopic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies (IR/Raman), and NMR chemical shifts. For example, the ester carbonyl stretching frequency (~1700 cm1^{-1}) aligns with experimental IR data. TD-DFT predicts UV-Vis absorption bands, correlating with conjugation in the thiophene ring. Software like Gaussian or ORCA is recommended .

Q. How can researchers address contradictions in reaction yields reported across literature?

Divergent yields often stem from variations in catalysts (e.g., H2_2SO4_4 vs. TsOH) or solvent systems. A systematic Design of Experiments (DoE) approach using JMP or Minitab identifies critical factors (e.g., temperature, molar ratios). For instance, microwave-assisted synthesis may improve yields by 15–20% compared to conventional heating. Statistical validation (ANOVA) confirms significance .

Q. What strategies mitigate byproduct formation during methoxy group installation?

Competing O- vs. S-alkylation in thiophene derivatives can be minimized using protecting groups (e.g., TMSCl for sulfur) or selective catalysts like CuI. LC-MS/MS monitors intermediate formation, while 19^19F NMR (if fluorinated analogs are synthesized) tracks regioselectivity. Mechanistic studies via in-situ IR spectroscopy reveal reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 2
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Methyl 4-methoxythiophene-3-carboxylate

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